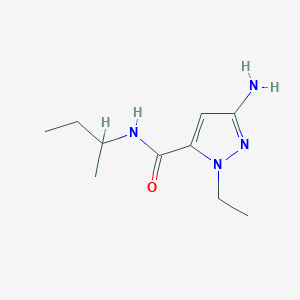
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as S-Et-Ampyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazoles, which are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. S-Et-Ampyrazole has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation in various fields of research.
Mechanism of Action
The mechanism of action of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole as a CK2 inhibitor has been studied in detail. CK2 is a serine/threonine protein kinase that plays a key role in the regulation of various cellular processes. 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to bind to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to a reduction in the phosphorylation of CK2 substrates and downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to exhibit a range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to inhibit the activity of other kinases such as protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has also been found to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting its potential as a therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole is its specificity as a CK2 inhibitor, which makes it a useful tool for investigating the role of CK2 in various biological processes. However, one limitation is its relatively low potency compared to other CK2 inhibitors such as CX-4945. Additionally, the synthesis of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole can be challenging and time-consuming, which may limit its availability for use in laboratory experiments.
Future Directions
There are several potential future directions for the investigation of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a tool for investigating the role of CK2 in various biological processes. Further studies are needed to elucidate the downstream effects of CK2 inhibition by 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole and to identify its specific targets and signaling pathways.
Synthesis Methods
The synthesis of 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been described in several studies. One method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with sec-butylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonia to obtain 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with sec-butyl isocyanate, followed by treatment with hydrochloric acid and ammonia to obtain 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole.
Scientific Research Applications
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been investigated for its potential applications in various fields of scientific research. One area of interest is its role as a selective inhibitor of the enzyme protein kinase CK2, which has been implicated in the regulation of various cellular processes including cell growth and proliferation. 3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamideole has been found to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further investigation as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
5-amino-N-butan-2-yl-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-9(11)13-14(8)5-2/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZXEZWMVOJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NN1CC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(sec-butyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


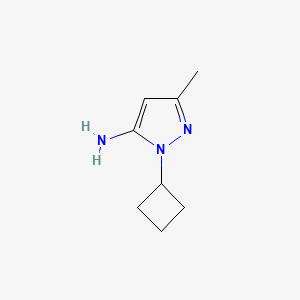
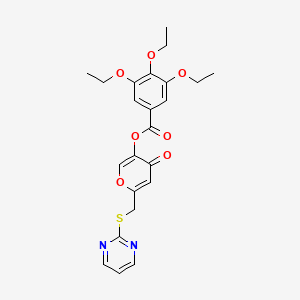
![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874781.png)
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

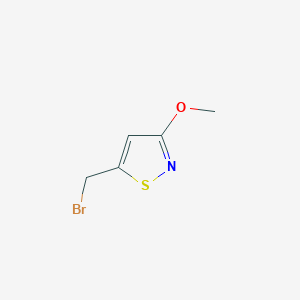
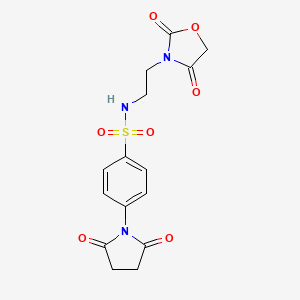
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
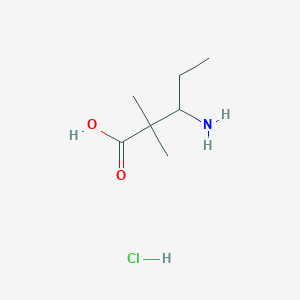
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2874794.png)